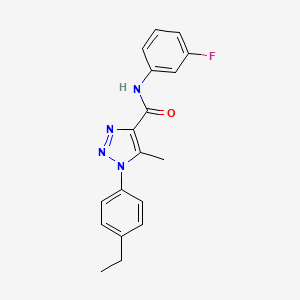

1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

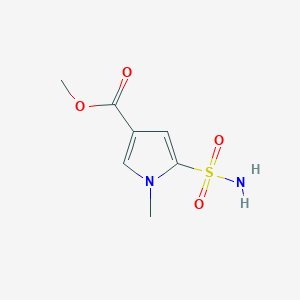

The compound “1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethylphenyl group, a fluorophenyl group, a triazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of nitrogen in the triazole ring and the fluorine atom attached to the phenyl ring would also contribute to the compound’s polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring might undergo reactions typical of heterocycles, while the carboxamide could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a fluorine atom could increase the compound’s stability and affect its boiling and melting points .Scientific Research Applications

Anticancer Activity

The compound has been investigated for its antiproliferative activity against prostate cancer cell lines, specifically LNCaP and PC-3 . Researchers synthesized a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives and evaluated their effects. Among these derivatives, compound 10e stood out. It selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/l and demonstrated a promising prostate-specific antigen (PSA) downregulation rate of 46% —better than the lead compound T3 .

Medicinal Chemistry

Researchers have studied its synthesis and structural properties, including crystallization techniques. The compound’s chalcone moiety—3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one —has been characterized using scanning electron microscopy, infrared spectroscopy, and gas chromatography-mass spectrometry .

Mechanism of Action

properties

IUPAC Name |

1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-3-13-7-9-16(10-8-13)23-12(2)17(21-22-23)18(24)20-15-6-4-5-14(19)11-15/h4-11H,3H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLCXEZHTYBKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2739053.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2739054.png)

![2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2739055.png)

![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739059.png)

![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)